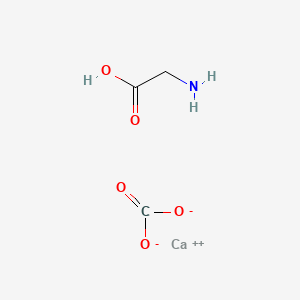

Titralac

Description

Properties

CAS No. |

51810-75-4 |

|---|---|

Molecular Formula |

C3H5CaNO5 |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

calcium;2-aminoacetic acid;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

BRDTZYWEKQZTFE-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)N.C(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Biocompatibility of Calcium Carbonate Nanoparticles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Calcium carbonate (CaCO3) nanoparticles are increasingly investigated for biomedical applications, including drug delivery and bioimaging, owing to their inherent biodegradability, pH-sensitivity, and excellent biocompatibility.[1][2][3] This technical guide provides a comprehensive overview of the in vitro biocompatibility of CaCO3 nanoparticles. It consolidates quantitative data from cytotoxicity, genotoxicity, and anti-inflammatory assays into structured tables for comparative analysis. Detailed experimental protocols for key biocompatibility assessments are provided, and cellular interaction mechanisms are visualized through diagrams. The evidence strongly indicates that CaCO3 nanoparticles possess a high degree of biocompatibility in vitro, exhibiting low toxicity and, in some cases, anti-inflammatory properties, making them a promising platform for various therapeutic applications.[1][4]

Cytotoxicity and Cell Viability Assessment

The primary evaluation of biocompatibility involves assessing the potential of nanoparticles to induce cellular toxicity. Studies consistently demonstrate that calcium carbonate nanoparticles exhibit low cytotoxicity across various cell lines. Nano-sized CaCO3 particles have occasionally been shown to be slightly more toxic than their bulk counterparts, particularly concerning oxidative stress and membrane damage.[5][6] However, even at high concentrations, their impact on cell proliferation is often minimal.[5]

Quantitative Cytotoxicity Data

The following table summarizes results from key in vitro cytotoxicity and cell viability studies.

| Nanoparticle Type/Size | Cell Line | Concentration Range | Incubation Time | Assay | Key Finding & Viability | Citation |

| Food Grade Nano (~100 nm) | INT-407 (Human Intestinal) | Up to 1000 µg/mL | 24 h | WST-1 | No effect on cell proliferation observed. | [5] |

| Food Grade Nano (~100 nm) | INT-407 (Human Intestinal) | 250 µg/mL | 1 - 24 h | LDH | Slightly higher membrane damage compared to bulk CaCO3. | [5] |

| Synthesized CaCO3 NPs | NIH 3T3 (Mouse Fibroblast) | 1 - 50 µg/mL | 2, 6, 24 h | Cell Viability Assay | No significant cytotoxicity observed at any dose or time point. | [4] |

| Synthesized CaCO3 NPs | MCF7 (Human Breast Cancer) | 1 - 50 µg/mL | 2, 6, 24 h | Cell Viability Assay | No significant cytotoxicity observed. | [4] |

| Gd(III)-doped Amorphous | HepG2 (Human Liver Cancer) | Up to 1 mg/mL | 3, 24, 48 h | Cell Viability Assay | No obvious cytotoxicity or necrotic effects observed. | [7] |

| Gd(III)-doped Amorphous | EA.hy926 (Vascular Endothelial) | Up to 1 mg/mL | 3, 24, 48 h | Cell Viability Assay | Low cytotoxicity indicated. | [7] |

Experimental Protocols

This protocol is based on methodologies used to evaluate the effect of CaCO3 particles on cell proliferation.[5]

-

Cell Seeding: Plate cells (e.g., INT-407) in 96-well plates at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.

-

Nanoparticle Exposure: Prepare suspensions of CaCO3 nanoparticles in cell culture medium at various concentrations. Remove the old medium from the cells and add the nanoparticle suspensions. Include untreated cells as a negative control.

-

Incubation: Incubate the cells with the nanoparticles for desired time periods (e.g., 1, 6, 24, or 72 hours).

-

Assay: Add 10 µL of a water-soluble tetrazolium salt (WST-1) solution to each well.

-

Incubation: Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into formazan (B1609692).

-

Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

This protocol assesses cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[5]

-

Cell Seeding and Exposure: Seed and treat cells with CaCO3 nanoparticles as described in the WST-1 protocol (Steps 1-3).

-

Sample Collection: After incubation, centrifuge the microplate at 250 x g for 4 minutes.

-

Reaction Setup: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reagent mixture to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Measure the absorbance at 490 nm. Higher absorbance indicates greater LDH release and, therefore, more significant cell membrane damage.

Genotoxicity Profile

Genotoxicity assessment determines if a substance can damage the genetic material (DNA) within a cell.[8] Studies on calcium carbonate nanoparticles indicate a lack of genotoxic effects. The comet assay, a common method for detecting DNA damage, has shown that CaCO3 nanoparticles do not induce significant DNA damage in either normal or cancerous cell lines at various concentrations and time points.[4]

Quantitative Genotoxicity Data

| Cell Line | Concentration Range | Incubation Time | Assay | Result | Citation |

| NIH 3T3 (Mouse Fibroblast) | 1 - 50 µg/mL | 6, 24 h | Comet Assay | No significant DNA damage induced. Tail intensities were comparable to the negative control. | [4] |

| MCF7 (Human Breast Cancer) | 1 - 50 µg/mL | 6, 24 h | Comet Assay | No DNA damage was observed at any concentration or time point. | [4] |

Experimental Protocol: Comet Assay

This protocol outlines the steps to evaluate DNA damage induced by nanoparticles.[4]

-

Cell Treatment: Expose cells (e.g., NIH 3T3, MCF7) to various concentrations of CaCO3 nanoparticles for specific durations (e.g., 6 and 24 hours). Include a negative control (untreated cells) and a positive control (e.g., H₂O₂).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose. Allow it to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing Triton X-100 and NaCl) for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

In Vitro Inflammatory Response

Beyond direct toxicity, the potential of nanoparticles to modulate inflammatory pathways is a critical aspect of biocompatibility. Interestingly, research suggests that CaCO3 nanoparticles possess anti-inflammatory properties. In vitro assays demonstrate their ability to inhibit protein denaturation, a well-documented cause of inflammation.[9][10]

Quantitative Anti-Inflammatory Data

| Assay Type | Nanoparticle Concentration | Key Finding | Citation |

| Protein Denaturation | 500 µg/mL | 79% inhibition of protein denaturation. | [9] |

| Protein Denaturation | 200 - 1000 µg/mL | Inhibition increased with concentration, from 20.84% to 92.34%. | [10][11] |

Experimental Protocol: Protein Denaturation Inhibition Assay

This protocol is used to assess the in vitro anti-inflammatory activity of CaCO3 nanoparticles.[10]

-

Reaction Mixture Preparation: Prepare a 5 mL reaction mixture consisting of 2 mL of various concentrations of CaCO3 nanoparticle suspension (e.g., 200 to 1000 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 1% bovine serum albumin (BSA).

-

Control: Prepare a control solution without the nanoparticle suspension. A standard anti-inflammatory drug (e.g., Ibuprofen or Diclofenac sodium) is used as a positive control.

-

Incubation: Incubate all samples at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mechanisms of Cellular Interaction

The biocompatibility of CaCO3 nanoparticles is intrinsically linked to how they interact with and are processed by cells. Their uptake is often energy-dependent, proceeding through endocytic pathways.[5] A key feature is their pH-responsive dissolution. This property is crucial for their application in drug delivery, as the nanoparticles remain stable at physiological pH but dissolve in the acidic environments of endosomes or lysosomes, or the tumor microenvironment, releasing their cargo.[3][12][13]

Conclusion

The collective in vitro evidence strongly supports the high biocompatibility of calcium carbonate nanoparticles. Across multiple cell lines and a range of concentrations, they exhibit minimal cytotoxicity and a lack of genotoxic potential.[4][14] Furthermore, their ability to inhibit protein denaturation suggests a favorable anti-inflammatory profile.[10][11] The unique pH-sensitive nature that governs their dissolution within acidic cellular compartments underpins their safety profile and makes them an ideal candidate for targeted drug delivery systems.[3][12] While factors such as particle size, crystal phase (e.g., calcite, vaterite), and surface functionalization can influence biological interactions, unmodified CaCO3 nanoparticles serve as a robust and safe platform for a variety of biomedical applications.[1][5]

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. Biomedical Applications of Calcium Carbonate Nanoparticles: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity, Uptake Behaviors, and Oral Absorption of Food Grade Calcium Carbonate Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bibliotek.dk | Lån fra alle Danmarks biblioteker [bibliotek.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Genotoxic Potential of Nanoparticles: Structural and Functional Modifications in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jmpas.com [jmpas.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

The Pivotal Role of Calcium Carbonate in Bone Regeneration Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for ideal bone graft substitutes has led to the exploration of various biomaterials, with calcium carbonate (CaCO₃) emerging as a promising candidate for bone regeneration scaffolds. Its inherent biocompatibility, biodegradability, and osteoconductive properties make it an attractive material for tissue engineering applications. This technical guide provides an in-depth analysis of the role of calcium carbonate in bone regeneration, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanism of Action: How Calcium Carbonate Promotes Bone Regeneration

Calcium carbonate contributes to bone healing through a multi-faceted mechanism primarily centered around the local release of calcium ions (Ca²⁺) and the provision of an osteoconductive scaffold architecture.

1. Biocompatibility and Biodegradability: Calcium carbonate is a naturally occurring compound found in seashells and corals and is generally well-tolerated by the body.[1][2] Its degradation in the physiological environment leads to the release of calcium and carbonate ions, which can be utilized by the surrounding cells in the bone formation process.[3][4] The degradation rate of calcium carbonate is notably faster than that of hydroxyapatite (B223615), another common bone graft material, with studies showing up to 97.5% weight loss for CaCO₃ microspheres over 12 weeks in vitro.[3][4] This tunable degradation allows for the gradual replacement of the scaffold with newly formed bone.

2. Osteoconductivity: The porous structure of calcium carbonate scaffolds provides a conducive environment for the adhesion, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation.[2] The interconnected pores allow for cell infiltration, nutrient transport, and vascularization, which are all critical for successful bone regeneration.

3. Stimulation of Osteogenesis: The local increase in extracellular calcium ion concentration resulting from the dissolution of calcium carbonate is a key driver of osteogenesis.[1] Calcium ions act as signaling molecules that can stimulate osteoblast proliferation and differentiation.[2] Studies have shown that calcium carbonate nanocrystals enhance alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and increase protein synthesis and extracellular calcium deposition by osteoblasts.[1][2]

Quantitative Data on the Performance of Calcium Carbonate Scaffolds

The effectiveness of calcium carbonate scaffolds in promoting bone regeneration has been quantified in numerous in vitro and in vivo studies. The following tables summarize key performance metrics.

Table 1: Osteoblast Proliferation on Calcium Carbonate Scaffolds

| Cell Type | Scaffold Composition | Assay | Time Point | Result | Citation |

| hFOB 1.19 & MC3T3-E1 | Calcium Carbonate Nanocrystals | MTT Assay | Day 1 | No significant increase compared to control | [2] |

| hFOB 1.19 | Calcium Carbonate Nanocrystals | MTT Assay | Day 2 & 3 | Significant increase in cell number (P < 0.05) | [2] |

| MG-63 | Calcium Carbonate Coating on Titanium | MTT Assay | Not specified | Lower cell proliferation compared to uncoated titanium | [5] |

Table 2: Osteoblast Differentiation on Calcium Carbonate Scaffolds

| Cell Type | Scaffold Composition | Assay | Time Point | Result | Citation |

| hFOB 1.19 & MC3T3-E1 | Calcium Carbonate Nanocrystals | ALP Activity | Not specified | Enhanced ALP activity compared to control | [1][2] |

| MC3T3-E1 | Calcium Carbonate Nanocrystals | Calcium Deposition | Day 3, 5, 7 | Higher extracellular calcium deposition compared to control | [2] |

| MG-63 | Calcium Carbonate Coating on Titanium | ALP Activity | Not specified | Higher ALP activity compared to uncoated titanium | [5] |

| rMSCs | Calcium Carbonate/Phosphate (B84403) Glass Composite | ALP Activity | Not specified | Higher than HA, comparable to β-TCP | [6] |

Table 3: Physical and Mechanical Properties of Calcium Carbonate Scaffolds

| Scaffold Composition | Porosity (%) | Compressive Strength (MPa) | Degradation Rate (in vitro) | Citation |

| Pure Calcium Carbonate | Not specified | Higher than HA initially, but decreases with resorption | High (faster than β-TCP and HA) | [6][7] |

| Carbonate Apatite:Chitosan-Gelatin (70:30) | 19.18 - 52.59 | 4.02 - 11.35 | Not specified | [8] |

| Calcium Carbonate/Phosphate Glass Composite | Not specified | Not specified | Moderate (slower than pure CC, faster than β-TCP) | [6] |

| Collagen-Calcium Carbonate with additives (50% compressive rate) | Decreased with additives | Not specified | Not specified | [9] |

Signaling Pathways in Calcium Carbonate-Mediated Bone Regeneration

The osteogenic effects of calcium carbonate are mediated by complex signaling pathways initiated by the release of calcium ions.

Calcium-Sensing Receptor (CaSR) Signaling in Osteoblasts

Extracellular calcium ions bind to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the surface of osteoblasts.[10] This activation triggers a cascade of intracellular events that ultimately promote osteoblast proliferation, differentiation, and survival.[11][12][13]

RANKL/RANK Signaling in Osteoclasts

While promoting osteoblast activity, the local environment created by the degrading scaffold also influences osteoclasts, the cells responsible for bone resorption. The RANKL/RANK signaling pathway is a critical regulator of osteoclast differentiation and activation.[14] The controlled resorption of the calcium carbonate scaffold is essential for making space for new bone formation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key in vitro assays used to evaluate the efficacy of calcium carbonate scaffolds.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326)

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed osteoblasts onto the calcium carbonate scaffolds in a 96-well plate at a desired density and culture for the specified time points (e.g., 1, 3, and 7 days).

-

At each time point, remove the culture medium and wash the scaffolds with PBS.

-

Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Remove the MTT solution and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes with shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Osteoblast Differentiation (Alkaline Phosphatase Activity Assay)

Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase standard

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Culture osteoblasts on the calcium carbonate scaffolds for the desired differentiation period (e.g., 7, 14, and 21 days).

-

At each time point, wash the scaffolds with PBS.

-

Lyse the cells by adding cell lysis buffer and incubating for 10 minutes.

-

Transfer the cell lysate to a new 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 3M NaOH).

-

Measure the absorbance at 405 nm.

-

Calculate the ALP activity based on a standard curve generated with known concentrations of alkaline phosphatase. Normalize the ALP activity to the total protein content of the cell lysate.

Cell Morphology Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the surface topography of the scaffolds and the morphology of the cells attached to them.

Materials:

-

Glutaraldehyde (B144438) solution (2.5% in PBS)

-

Osmium tetroxide (1% in PBS)

-

Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

-

Hexamethyldisilazane (HMDS) or critical point dryer

-

Sputter coater

-

Scanning Electron Microscope

Procedure:

-

Culture osteoblasts on the calcium carbonate scaffolds for the desired time period.

-

Fix the cell-seeded scaffolds in 2.5% glutaraldehyde for 1-2 hours at 4°C.

-

Wash the scaffolds three times with PBS.

-

Post-fix with 1% osmium tetroxide for 1 hour at room temperature.

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%) for 10 minutes each.

-

Dry the samples using a critical point dryer or by immersion in HMDS followed by air drying.

-

Mount the dried scaffolds on SEM stubs and sputter-coat with a thin layer of gold or palladium.

-

Visualize the samples using a scanning electron microscope.

Conclusion

Calcium carbonate stands out as a highly promising biomaterial for bone regeneration scaffolds. Its favorable biocompatibility, controlled biodegradability, and inherent osteoinductive properties, driven by the release of calcium ions and the activation of key signaling pathways, make it a strong candidate for clinical applications. The quantitative data consistently demonstrates its ability to support osteoblast proliferation and differentiation. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of calcium carbonate-based scaffolds. Future research should focus on optimizing the physical and mechanical properties of these scaffolds, potentially through composite materials, and further elucidating the complex interplay of signaling pathways to enhance their regenerative capacity.

References

- 1. Osteoblasts growth behaviour on bio-based calcium carbonate aragonite nanocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osteoblasts Growth Behaviour on Bio-Based Calcium Carbonate Aragonite Nanocrystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation pattern of porous CaCO3 and hydroxyapatite microspheres in vitro and in vivo for potential application in bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro degradation and cell response of calcium carbonate composite ceramic in comparison with other synthetic bone substitute materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compressive strength of calcium carbonate and hydroxyapatite implants after bone-marrow-induced osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.unair.ac.id [repository.unair.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. The calcium-sensing receptor in bone--mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interplay between CaSR and PTH1R signaling in skeletal development and osteoanabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of RANKL–RANK/osteoprotegerin molecular complex in bone remodeling and its immunopathologic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Solid Dosage Forms: A Technical Guide to Calcium Carbonate as a Pharmaceutical Excipient

For Immediate Release

A comprehensive technical guide detailing the physicochemical properties of calcium carbonate as a pharmaceutical excipient is now available for researchers, scientists, and drug development professionals. This in-depth whitepaper provides critical data, experimental methodologies, and visual workflows to support the effective utilization of this versatile mineral in solid dosage form development.

Calcium carbonate (CaCO₃) is a widely used excipient in the pharmaceutical industry, valued for its versatility, cost-effectiveness, and well-established safety profile.[1][2] It serves multiple functions, including as a diluent, filler, binder, opacifier, buffering agent, and a source of calcium in nutritional supplements.[1][3][4] This guide delves into the key physicochemical characteristics that underpin these functional roles, providing a foundational resource for formulation development.

Physicochemical Properties of Pharmaceutical-Grade Calcium Carbonate

The performance of calcium carbonate in a pharmaceutical formulation is intrinsically linked to its physical and chemical properties. These properties can vary depending on the source (ground or precipitated) and the manufacturing process.[5] Precipitated calcium carbonate (PCC) is synthetically produced, allowing for fine-tuning of properties like particle size and morphology, whereas ground calcium carbonate (GCC) is derived from natural mineral sources.[5][6]

General and Pharmacopoeial Specifications

Pharmaceutical-grade calcium carbonate must adhere to stringent quality standards as defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[7][8] These monographs outline critical quality attributes, including identity, purity, and limits on impurities.

| Property | USP Specifications | Ph. Eur. Specifications | Typical Values / Remarks |

| Assay (dried basis) | 98.0% to 100.5% CaCO₃ | 98.5% to 100.5% CaCO₃ | High purity is essential for safety and to prevent interactions with the active pharmaceutical ingredient (API).[7][8] |

| Identification | Positive for Calcium and Carbonate | Positive for Calcium and Carbonate | Confirms the chemical identity of the substance.[7][8] |

| Loss on Drying | ≤ 2.0% (at 200°C for 4 hours) | ≤ 2.0% (at 200-210°C) | Low moisture content is crucial for the stability of moisture-sensitive drugs.[7][8] |

| Acid-Insoluble Substances | ≤ 0.2% | ≤ 0.2% | Limits the presence of impurities that do not dissolve in acid.[7][9] |

| Magnesium and Alkali Salts | ≤ 1.0% | ≤ 1.5% | Controls the level of other mineral impurities.[8][10] |

| Heavy Metals | ≤ 0.002% (20 ppm) | ≤ 20 ppm | Ensures patient safety by limiting toxic metal contaminants.[7][8] |

| Arsenic | ≤ 3 ppm | ≤ 4 ppm | A critical safety parameter due to the toxicity of arsenic.[7][8] |

| Lead | ≤ 3 ppm | Not specified in the same way, but controlled under heavy metals. | Lead is a toxic impurity that must be strictly controlled.[7] |

| Iron | ≤ 0.1% | ≤ 200 ppm | Iron can cause discoloration in certain formulations, especially with substances like aspirin.[3][7][8] |

| Barium | No green color imparted to a nonluminous flame. | Any opalescence should not be more intense than a reference solution. | Limits the presence of barium, which can be toxic.[7][8] |

Physical and Mechanical Properties

The physical and mechanical properties of calcium carbonate are paramount to its functionality in solid dosage forms, particularly in tablet manufacturing via direct compression.

| Property | Typical Value Range | Significance in Pharmaceutical Formulations |

| Appearance | White to off-white, odorless, tasteless powder or crystals.[3][11] | Provides a uniform and aesthetically pleasing appearance to the final dosage form. |

| Crystal Form (Polymorphism) | Calcite (most stable and common), Aragonite, Vaterite.[3] | Polymorphism can influence properties like solubility and compressibility. Calcite is the preferred form for most pharmaceutical applications due to its stability. |

| Particle Size Distribution (Median) | 2 µm to 30 µm (Functionalized grades can have a median particle size of 2-30µm).[12] Directly compressible grades often have a larger median particle size. | Influences flowability, compressibility, dissolution rate, and content uniformity. Finer particles may have poor flow but offer better compressibility, while coarser particles generally flow well.[13] |

| Specific Surface Area (BET) | 30 to 180 m²/g (Functionalized grades).[12] Standard grades typically have a much lower surface area. | A higher surface area can enhance dissolution rates and adsorbent capacity but may also lead to poor flowability. |

| Porosity | > 60% (Functionalized grades).[12][14] | High porosity is beneficial for orally disintegrating tablets (ODTs) as it facilitates rapid water uptake and disintegration. It also allows for high drug loading.[12] |

| Bulk Density | 0.5 - 0.9 g/cm³ (Light grades); 1.1 - 1.7 g/cm³ (Dense/Granular grades) | Affects die filling during tableting and the overall tablet weight. Lower bulk density can be problematic for high-dose drugs. |

| Tapped Density | 0.8 - 1.2 g/cm³ (Light grades); 1.4 - 2.0 g/cm³ (Dense/Granular grades) | Used in conjunction with bulk density to assess powder flowability and compressibility. |

| Carr's Index | 10 - 40% (Varies significantly with grade) | An indicator of powder flowability and compressibility. Lower values generally indicate better flow. |

| Hausner Ratio | 1.1 - 1.7 (Varies significantly with grade) | Another indicator of powder flowability. A Hausner ratio greater than 1.25 suggests poor flowability. |

| pH (10% aqueous slurry) | 9.0 - 10.5.[15] | The alkaline nature of calcium carbonate makes it an effective antacid and buffering agent. However, it can affect the stability of pH-sensitive drugs. |

| Solubility | Practically insoluble in water and ethanol; Soluble in dilute acids with effervescence.[15] | Its acid solubility is key to its function as an antacid and can be leveraged to enhance the dissolution of poorly soluble drugs in the acidic environment of the stomach. |

Experimental Protocols for Characterization

A thorough characterization of calcium carbonate is essential to ensure its suitability as a pharmaceutical excipient. The following are detailed methodologies for key experiments.

Assay (Complexometric Titration) - based on USP

This method determines the purity of calcium carbonate.

-

Sample Preparation: Accurately weigh about 200 mg of Calcium Carbonate, previously dried at 200°C for 4 hours.

-

Dissolution: Transfer the sample to a 250-mL beaker, moisten with a few mL of water, and add 3 N hydrochloric acid dropwise until the sample is completely dissolved.

-

Titration Preparation: Add 100 mL of water, 15 mL of 1 N sodium hydroxide, and 300 mg of hydroxy naphthol blue indicator.

-

Titration: Titrate the solution with 0.05 M edetate disodium (B8443419) (EDTA) until the color changes to a distinct blue.

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 5.004 mg of CaCO₃.[7]

Particle Size Analysis by Laser Diffraction

This technique is used to determine the particle size distribution, a critical parameter for flow and compaction properties.

-

Instrument Setup: Use a laser diffraction particle size analyzer with a dry powder dispersion unit.

-

Sample Preparation: Ensure the calcium carbonate sample is free-flowing and not aggregated. A gentle sieving may be required.

-

Method Development: Investigate the effect of dispersion pressure on the particle size results to ensure that agglomerates are dispersed without fracturing the primary particles.[1]

-

Measurement: Introduce the sample into the dispersion unit. The instrument will measure the angular intensity of scattered light from the particles passing through a laser beam.

-

Data Analysis: The instrument software calculates the particle size distribution based on the Mie theory of light scattering, reporting values such as D10, D50, and D90.[16][17]

Powder Flow Properties (Bulk and Tapped Density)

These properties are crucial for predicting how the powder will behave during tablet manufacturing.

-

Bulk Density Determination:

-

Gently introduce a known mass of the calcium carbonate powder into a dry graduated cylinder without compacting it.

-

Read the unsettled apparent volume.

-

Calculate the bulk density by dividing the mass by the volume.

-

-

Tapped Density Determination:

-

Use a mechanical tapping apparatus.

-

Mount the graduated cylinder containing the powder on the tapper.

-

Subject the cylinder to a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume no longer changes significantly.

-

Read the final tapped volume.

-

Calculate the tapped density by dividing the mass by the final tapped volume.

-

-

Calculation of Carr's Index and Hausner Ratio:

-

Carr's Index (%) = 100 x (1 - Bulk Density / Tapped Density)

-

Hausner Ratio = Tapped Density / Bulk Density

-

X-Ray Diffraction (XRD) for Polymorphic Analysis

XRD is used to identify the crystalline form (polymorph) of calcium carbonate.

-

Sample Preparation: The powder sample is typically packed into a sample holder. A flat, smooth surface is required for analysis.

-

Instrument Setup: A powder X-ray diffractometer with CuKα radiation is commonly used. Set the appropriate voltage, current, and scan range (e.g., 2θ from 10° to 80°).

-

Data Acquisition: The instrument scans the sample over the defined 2θ range, and the detector measures the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are characteristic of the specific crystalline phase. The peaks for calcite, aragonite, and vaterite can be identified by comparison to reference patterns.[18][19]

Fourier-Transform Infrared Spectroscopy (FTIR) for Identification and Compatibility

FTIR is a rapid and non-destructive technique for identification and for screening potential chemical interactions between calcium carbonate and an API.

-

Sample Preparation: Prepare a solid dispersion of the calcium carbonate sample in potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[20]

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds in the sample. The characteristic peaks for carbonate can be used for identification. For compatibility studies, the spectrum of a drug-excipient mixture is compared to the spectra of the individual components. The appearance of new peaks or the disappearance or shifting of existing peaks can indicate a chemical interaction.[21][22]

Scanning Electron Microscopy (SEM) for Morphology Analysis

SEM provides high-resolution images of the particle surface, revealing information about morphology, size, and texture.

-

Sample Preparation:

-

Mount a small amount of the calcium carbonate powder onto an SEM stub using double-sided carbon adhesive tape.

-

Remove any loose particles by gently tapping the stub or using a stream of compressed gas to ensure a monolayer of particles.[23][24]

-

For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[25]

-

-

Imaging:

Dissolution Testing for Tablets

This test evaluates the rate at which calcium carbonate dissolves from a tablet, which is critical for its bioavailability and therapeutic effect.

-

Apparatus: Use a USP Apparatus 2 (paddle apparatus).

-

Medium: For non-antacid indications, 0.1 N hydrochloric acid is typically used to simulate gastric fluid; 900 mL.[26][27]

-

Test Conditions: Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.[26][27]

-

Procedure: Place one tablet in each dissolution vessel. At specified time points (e.g., 30 minutes), withdraw a sample of the dissolution medium.

-

Analysis: Filter the samples and determine the amount of dissolved calcium carbonate using a suitable analytical method, such as atomic absorption spectrophotometry or titration.[27][28]

-

Acceptance Criteria: For non-antacid tablets, typically not less than 75% (Q) of the labeled amount of CaCO₃ should be dissolved in 30 minutes.[27]

Visualizing Workflows and Relationships

Understanding the interplay between calcium carbonate's properties and its function is crucial for effective formulation development. The following diagrams illustrate these concepts.

Caption: Experimental workflow for characterizing calcium carbonate as a pharmaceutical excipient.

Caption: Relationship between physicochemical properties and pharmaceutical functions of calcium carbonate.

Conclusion

Calcium carbonate remains an indispensable excipient in the pharmaceutical industry due to its multifaceted nature and economic advantages.[2][27] Its successful application, however, hinges on a thorough understanding and control of its physicochemical properties. Directly compressible and functionalized grades of calcium carbonate offer enhanced performance, enabling streamlined manufacturing processes and the development of innovative dosage forms like orally disintegrating tablets.[12][13] This technical guide provides the essential data and methodologies to empower formulation scientists in leveraging the full potential of calcium carbonate for robust and effective drug product development.

References

- 1. news-medical.net [news-medical.net]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. scribd.com [scribd.com]

- 4. vaccoat.com [vaccoat.com]

- 5. Calcium carbonate phase analysis using XRD and FT-Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. magnesia.de [magnesia.de]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. drugfuture.com [drugfuture.com]

- 9. fao.org [fao.org]

- 10. drugfuture.com [drugfuture.com]

- 11. chemistryconnection.com [chemistryconnection.com]

- 12. Functionalised calcium carbonate: a next-generation mineral excipient [nutraceuticalbusinessreview.com]

- 13. nbinno.com [nbinno.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. ellementalpro.com [ellementalpro.com]

- 16. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. pharmtech.com [pharmtech.com]

- 18. [PDF] Calcium carbonate phase analysis using XRD and FT-Raman spectroscopy | Semantic Scholar [semanticscholar.org]

- 19. Quantitative Analysis of Calcium Carbonate Polymorphs by X-Ray Diffraction | Semantic Scholar [semanticscholar.org]

- 20. azom.com [azom.com]

- 21. FTIR Study: Significance and symbolism [wisdomlib.org]

- 22. eurekaselect.com [eurekaselect.com]

- 23. nanoscience.com [nanoscience.com]

- 24. youtube.com [youtube.com]

- 25. thesolubilitycompany.com [thesolubilitycompany.com]

- 26. Calcium Carbonate Tablets [drugfuture.com]

- 27. uspbpep.com [uspbpep.com]

- 28. sid.ir [sid.ir]

An In-depth Technical Guide on the Effects of Calcium Carbonate on Cell Culture Media pH Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maintaining a stable physiological pH is paramount for the viability and predictable behavior of cells in in vitro cultures. The conventional method of pH control relies on the sodium bicarbonate (NaHCO₃) buffer system in conjunction with a controlled carbon dioxide (CO₂) environment. However, this system can be susceptible to fluctuations, particularly with high-density cultures that produce significant amounts of acidic metabolites. Calcium carbonate (CaCO₃) offers a potential alternative or supplementary buffering agent due to its pH-dependent solubility, which allows for a slow release of alkaline carbonate ions to neutralize excess acid. This guide provides a detailed technical overview of the chemical principles, experimental data, and methodologies for evaluating the effects of calcium carbonate on the pH stability of cell culture media. It also explores the potential impact on cellular signaling pathways and provides standardized protocols for comparative analysis.

The Chemical Foundation of pH Control in Cell Culture

The Bicarbonate Buffer System: The Gold Standard

The predominant pH buffering system in mammalian cell culture media is the bicarbonate-CO₂ system, which mirrors the primary physiological buffer in human blood.[1][2] This system is an open buffer system where one of its components, CO₂, is a gas that can be regulated in the incubator atmosphere.[3] The equilibrium between dissolved CO₂, carbonic acid (H₂CO₃), and bicarbonate ions (HCO₃⁻) maintains the pH within a narrow physiological range, typically 7.2 to 7.4 for most cell lines.[1]

Caption: The equilibrium of the bicarbonate buffer system in cell culture.

Calcium Carbonate: A pH-Responsive Buffering Agent

Calcium carbonate is a sparingly soluble salt that can act as a solid-phase buffer.[4] Its buffering capacity stems from its reaction with hydrogen ions (H⁺) that are produced during cellular metabolism. As the pH of the culture medium decreases, the solubility of CaCO₃ increases, leading to the release of carbonate ions (CO₃²⁻). These ions then react with H⁺ to form bicarbonate (HCO₃⁻), thereby counteracting the acidification.[5]

Caption: The buffering mechanism of calcium carbonate in cell culture media.

Quantitative Analysis of pH Stability

Direct comparisons of crystalline calcium carbonate with sodium bicarbonate for pH control in standard mammalian cell culture media are not extensively documented in readily available literature. However, a study utilizing amorphous calcium carbonate (ACC) provides significant insights into the potential of carbonate-based solid buffers.

| Treatment Group | Initial Media pH | pH after Lactic Acid Addition | Final pH after Buffer Addition |

| Amorphous Calcium Carbonate (ACC) Suspension | ~7.5 | 6.6 | 7.4 - 7.8 |

| Crystalline Calcium Carbonate (CCC) Suspension | ~7.5 | 6.6 | No significant change |

| Control (No additional buffer) | ~7.5 | 6.6 | 6.6 |

| Table 1: Comparative buffering effects of amorphous and crystalline calcium carbonate in cell culture media after acidification with lactic acid. Data is conceptually derived from findings in a study on murine embryo culture, which demonstrated the rapid pH modulation effect of ACC.[6] |

The study highlighted that ACC could rapidly increase the pH of acidified media from 6.8 to 7.6 within seconds, a feat not observed with crystalline calcium carbonate under the same conditions.[6] This suggests that the form of calcium carbonate is a critical factor in its buffering efficacy.

Experimental Methodologies

Protocol for Preparation of Calcium Carbonate Supplemented Media

Objective: To prepare a sterile cell culture medium containing a uniform suspension of crystalline calcium carbonate.

Materials:

-

Powdered or liquid basal medium (e.g., DMEM, RPMI-1640)

-

Sterile, micronized crystalline calcium carbonate (cell culture tested)

-

Sterile, purified water (WFI or equivalent)

-

Sterile graduated cylinders and flasks

-

Sterile magnetic stir bar and stir plate

-

Laminar flow hood or biological safety cabinet

Procedure:

-

In a laminar flow hood, reconstitute the powdered medium or measure the required volume of liquid medium with sterile, purified water according to the manufacturer's instructions.

-

Weigh the desired amount of sterile, micronized calcium carbonate. For a 1 g/L concentration, weigh 1 gram of CaCO₃.

-

Add the weighed CaCO₃ to the prepared medium.

-

Add a sterile magnetic stir bar to the flask and place it on a stir plate within the laminar flow hood.

-

Stir the medium for at least 30 minutes to ensure a homogenous suspension. Note that the CaCO₃ will not dissolve completely.

-

The medium is now ready for use. It is crucial to gently agitate the medium before each use to resuspend the calcium carbonate particles.

Protocol for Comparative pH Stability Assessment

Objective: To quantitatively compare the pH stability of media buffered with sodium bicarbonate versus calcium carbonate under typical cell culture conditions.[7]

Materials:

-

Control Medium: Standard NaHCO₃-buffered medium (e.g., DMEM with 3.7 g/L NaHCO₃)

-

Test Medium: Medium supplemented with CaCO₃ (e.g., 1-2 g/L) and a lower concentration of NaHCO₃.

-

Sterile T-25 flasks or 6-well plates.

-

A calibrated pH meter with a sterile, micro-tipped electrode suitable for small volumes.[8][9]

-

CO₂ incubator set to 37°C and 5% CO₂.

-

Sterile pipettes for sample collection.

Procedure:

-

Aliquot 5 mL of the control medium and 5 mL of the test medium into separate, labeled T-25 flasks.

-

Place the flasks in the CO₂ incubator and allow the media to equilibrate for at least 2 hours.

-

Measure the initial pH (T=0) of an aliquot from each flask using the sterile pH probe.

-

Continue to incubate the flasks.

-

At regular intervals (e.g., 12, 24, 48, 72, and 96 hours), aseptically remove an aliquot from each flask and measure the pH.

-

Plot the pH readings over time for both media to visualize and compare their pH stability.

Caption: A systematic workflow for assessing pH stability in cell culture media.

Implications for Cellular Signaling

The use of calcium carbonate as a buffer introduces an additional source of extracellular calcium ions (Ca²⁺) into the culture medium. Fluctuations in extracellular Ca²⁺ can have profound effects on intracellular signaling cascades. The G-protein coupled calcium-sensing receptor (CaSR) is a key player in this context.

Activation of the CaSR by increased extracellular Ca²⁺ can initiate the phospholipase C (PLC) signaling pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This transient increase in intracellular Ca²⁺ acts as a second messenger, modulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.

Caption: Overview of the calcium-sensing receptor (CaSR) signaling pathway.

Conclusions and Future Directions

Calcium carbonate presents a theoretically sound and potentially cost-effective means of enhancing the pH stability of cell culture media. The available data, primarily from studies on amorphous calcium carbonate, suggests a significant buffering capacity that could be beneficial for robust cell culture processes. However, a comprehensive evaluation of crystalline calcium carbonate in various standard media and with different cell lines is necessary to validate its efficacy and to understand its broader physiological implications. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on optimizing the concentration and particle size of calcium carbonate for different culture systems and on elucidating the long-term effects of increased extracellular calcium on cell behavior and product quality in biopharmaceutical applications.

References

- 1. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Blog - Why CO2 is needed in cell culture? [radobiolab.com]

- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 5. Evaluation of buffering capacity and acid neutralizing-pH time profile of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of amorphous calcium carbonate as a culture media supplement on embryonic development of murine sibling embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 9. youtube.com [youtube.com]

The Pivotal Role of Calcium Carbonate in Advancing Carbon Capture and Storage Technologies

A Technical Guide for Researchers and Scientists

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the urgent development and deployment of effective carbon capture and storage (CCS) technologies. Among the diverse portfolio of CCS strategies, those centered around calcium carbonate (CaCO₃) have emerged as particularly promising due to the abundance and low cost of calcium-based materials. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and techno-economic viability of two principal CaCO₃-based CCS technologies: Calcium Looping (CaL) and Mineral Carbonation. This document is intended for researchers, scientists, and professionals in related fields, offering a comprehensive overview of the fundamental chemistry, process engineering, and data-driven evaluation of these transformative technologies.

Executive Summary

Calcium carbonate-based technologies offer two main pathways for CO₂ capture: the regenerative Calcium Looping cycle for post-combustion capture and Mineral Carbonation for long-term sequestration through the formation of stable carbonate minerals. Calcium Looping utilizes the reversible reaction between calcium oxide (CaO) and CO₂ and has demonstrated high capture efficiencies with a relatively low energy penalty. Mineral Carbonation, particularly utilizing industrial wastes rich in calcium, presents a method for permanent CO₂ storage by mimicking natural weathering processes, with the added benefit of waste valorization. Both technologies, however, face distinct challenges, including sorbent deactivation in Calcium Looping and the energy requirements and reaction kinetics of Mineral Carbonation. This guide delves into the technical intricacies of these processes, presenting key performance indicators, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate further research and development in this critical field.

Calcium Looping (CaL)

Calcium Looping is a second-generation post-combustion CO₂ capture technology that leverages the reversible chemical reaction between calcium oxide (CaO) and carbon dioxide (CO₂)[1]. The process operates in a dual fluidized bed reactor system, consisting of a carbonator and a calciner[2][3].

Core Chemical Reactions:

-

Carbonation (exothermic): In the carbonator, flue gas containing CO₂ is brought into contact with CaO at approximately 650°C. The CaO captures the CO₂ to form calcium carbonate (CaCO₃)[1]. CaO(s) + CO₂(g) ⇌ CaCO₃(s) + 178 kJ/mol

-

Calcination (endothermic): The resulting CaCO₃ is then circulated to the calciner, where it is heated to over 900°C, typically through oxy-fuel combustion to produce a high-purity CO₂ stream ready for sequestration. This process regenerates the CaO sorbent, which is then returned to the carbonator[1]. CaCO₃(s) ⇌ CaO(s) + CO₂(g) - 178 kJ/mol

Performance and Economic Data

The performance of Calcium Looping is influenced by factors such as sorbent type, operating conditions, and the number of cycles. A key challenge is the gradual deactivation of the sorbent over multiple carbonation-calcination cycles due to sintering and pore plugging[4][5].

| Parameter | Value | Source(s) |

| CO₂ Capture Efficiency | 85-99% | [6][7][8][9] |

| Operating Temperature | Carbonator: 600-700°C; Calciner: >900°C | [1][10] |

| Energy Penalty | 4-8 percentage points | [5][11] |

| Cost of CO₂ Avoided | $23.70 - $95 €/tonne CO₂ | [4][5] |

| Sorbent Makeup Rate | Dependent on deactivation rate, typically a few percent of the circulating solids flow | [1] |

Table 1: Key Performance and Economic Indicators for Calcium Looping Technology.

Experimental Protocols

Objective: To determine the CO₂ capture capacity and deactivation rate of a CaO-based sorbent over multiple carbonation-calcination cycles.

Apparatus: Thermogravimetric Analyzer (TGA) capable of high-temperature operation and rapid gas switching.

Procedure:

-

Place a known mass of the sorbent precursor (e.g., limestone, dolomite) in the TGA crucible.

-

Heat the sample to the calcination temperature (e.g., 950°C) under an inert atmosphere (e.g., N₂) to decompose the carbonate to CaO. Hold until the mass is stable.

-

Cool the sample to the carbonation temperature (e.g., 650°C) under an inert atmosphere.

-

Introduce a CO₂-containing gas mixture (e.g., 15% CO₂ in N₂) to initiate carbonation. Monitor the mass increase until it stabilizes.

-

Switch back to an inert atmosphere and heat to the calcination temperature to regenerate the sorbent.

-

Repeat steps 3-5 for a desired number of cycles (e.g., 20-100) to measure the decay in CO₂ uptake capacity[10][12][13].

-

The CO₂ carrying capacity (Xn) for each cycle 'n' is calculated based on the mass change during the carbonation step.

Objective: To analyze the physical and chemical properties of the fresh and cycled sorbent to understand deactivation mechanisms.

Techniques:

-

X-Ray Diffraction (XRD): To identify the crystalline phases present (e.g., CaO, CaCO₃, impurities)[14].

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size of the sorbent particles[14].

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical for CO₂ uptake[14].

Process and Logic Diagrams

Mineral Carbonation

Mineral carbonation is a CCS technology that involves reacting CO₂ with minerals containing metal oxides (such as CaO and MgO) to form solid carbonate minerals. This process mimics natural weathering but at an accelerated rate[15][16]. It offers a method for permanent and safe CO₂ storage[17]. A particularly attractive approach is the use of industrial wastes such as steel slag, cement kiln dust, and fly ash as the feedstock, which are rich in calcium and often located near CO₂ emission sources[7][18].

Core Chemical Reaction:

The fundamental reaction involves the carbonation of calcium-containing minerals, for example, wollastonite (CaSiO₃) or calcium oxide present in industrial waste: CaSiO₃(s) + CO₂(g) → CaCO₃(s) + SiO₂(s) CaO(s) + CO₂(g) → CaCO₃(s)

Performance and Economic Data

The efficiency and cost of mineral carbonation are highly dependent on the feedstock, reaction conditions, and the potential for creating valuable by-products[19][20].

| Parameter | Value | Source(s) |

| CO₂ Sequestration Capacity | Up to 330 g CO₂ / kg slag | [21] |

| Operating Conditions | Temperature: 25-200°C; Pressure: 1-20 bar CO₂ | [22][23] |

| Energy Consumption | 1.1 GJ/tonne CO₂ (for olivine) | [15] |

| Cost of CO₂ Avoided | $50 - $110 /tonne CO₂ (for olivine) | [15] |

| Carbonation Efficiency | Up to 74% of Ca content in 30 mins (steel slag) | [23] |

Table 2: Key Performance and Economic Indicators for Mineral Carbonation.

Experimental Protocols

Objective: To determine the CO₂ sequestration capacity of steel slag through direct aqueous carbonation.

Apparatus: High-pressure autoclave reactor with temperature control and a stirring mechanism, gas supply (CO₂), filtration system.

Procedure:

-

Grind the steel slag to a specific particle size (e.g., <38 μm) to increase the reactive surface area[16].

-

Prepare a slurry of the ground steel slag in demineralized water at a defined liquid-to-solid ratio (e.g., 10:1) within the autoclave reactor[24].

-

Seal the reactor and heat the slurry to the desired reaction temperature (e.g., 100°C) while stirring[23].

-

Pressurize the reactor with CO₂ to the target pressure (e.g., 19 bar)[23].

-

Maintain the temperature, pressure, and stirring for a set reaction time (e.g., 30 minutes)[23].

-

After the reaction, rapidly cool the reactor and depressurize it.

-

Filter the slurry to separate the solid product from the liquid.

-

Dry the solid product in an oven (e.g., at 105°C)[25].

-

Analyze the carbonated product to determine the extent of carbonation.

Objective: To analyze the composition and morphology of the carbonated material.

Techniques:

-

Thermogravimetric Analysis (TGA): To quantify the amount of CaCO₃ formed by measuring the mass loss upon heating due to the decomposition of carbonate.

-

X-Ray Diffraction (XRD): To identify the mineral phases present in the original and carbonated slag, confirming the formation of calcite, aragonite, or vaterite.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the morphology of the precipitated carbonates and analyze their elemental composition.

Process and Logic Diagrams

References

- 1. Calcium looping - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. sintef.no [sintef.no]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. psecommunity.org [psecommunity.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ipcc.ch [ipcc.ch]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How Does Mineral Carbonation Compare to CCS? → Question [climate.sustainability-directory.com]

- 18. diva-portal.org [diva-portal.org]

- 19. researchgate.net [researchgate.net]

- 20. ijcea.org [ijcea.org]

- 21. Frontiers Publishing Partnerships | Accelerated Carbonation of Steel Slag and Their Valorisation in Cement Products: A Review [frontierspartnerships.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. co2-cato.org [co2-cato.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

The Impact of Calcium Carbonate on Common Pharmaceutical APIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium carbonate, a widely utilized excipient and over-the-counter supplement, can significantly interact with various active pharmaceutical ingredients (APIs), primarily through mechanisms of chelation and alteration of gastric pH. These interactions can lead to decreased drug absorption, reduced bioavailability, and potential therapeutic failure. This technical guide provides an in-depth analysis of the interactions between calcium carbonate and several common APIs, including tetracycline (B611298) and fluoroquinolone antibiotics, levothyroxine, iron supplements, and bisphosphonates. It offers detailed experimental protocols for assessing these interactions and visualizes the underlying mechanisms and workflows to aid in drug development and formulation strategies.

Mechanisms of Interaction

The primary mechanisms by which calcium carbonate interacts with APIs are:

-

Chelation and Complexation: Divalent calcium ions (Ca²⁺) from calcium carbonate can form insoluble and poorly absorbable chelates or complexes with certain drug molecules in the gastrointestinal (GI) tract. This is a significant interaction pathway for drugs with functional groups capable of binding to metal ions, such as tetracyclines and fluoroquinolones.[1][2][3]

-

Increased Gastric pH: As an antacid, calcium carbonate neutralizes stomach acid, leading to an increase in gastric pH.[4][5] This can reduce the dissolution and subsequent absorption of weakly acidic drugs that require an acidic environment for optimal solubility.[6] For some drugs, the change in pH can also influence their ionization state, further affecting their ability to cross the intestinal membrane.[3]

-

Physical Adsorption: APIs may adsorb onto the surface of calcium carbonate particles, which can delay or reduce their dissolution and release into the GI fluids for absorption.[7]

Quantitative Impact on Bioavailability

The co-administration of calcium carbonate with certain APIs can lead to a clinically significant reduction in their systemic exposure. The following table summarizes the quantitative impact on the bioavailability of several common drugs.

| Active Pharmaceutical Ingredient (API) | Reduction in Bioavailability (AUC) | Reduction in Peak Plasma Concentration (Cmax) | Key References |

| Ciprofloxacin | 40% - 90% | ~40% | [3][8] |

| Tetracycline | Significantly decreased | Significantly decreased | [1][9] |

| Levothyroxine | 20% - 33% | Not consistently reported | [6][7][10][11] |

| Ferrous Sulfate (Iron) | 50% - 67% | Not consistently reported | [12] |

| Bisphosphonates (e.g., Alendronate) | Up to 60% | Not consistently reported | [13] |

Note: AUC refers to the Area Under the Curve of the plasma drug concentration-time profile, representing the total drug exposure over time. Cmax is the maximum observed plasma concentration of a drug.

Affected APIs and Management Strategies

Tetracycline and Fluoroquinolone Antibiotics

-

Interaction: Calcium ions form insoluble chelates with tetracyclines and fluoroquinolones (e.g., ciprofloxacin), significantly reducing their absorption and therapeutic efficacy.[1][2][14]

-

Management: It is recommended to separate the administration of these antibiotics and calcium carbonate by at least 2 to 4 hours before or 4 to 6 hours after the antibiotic dose.[2][3]

Levothyroxine

-

Interaction: Calcium carbonate can bind to levothyroxine, forming an insoluble complex.[6] Additionally, the increase in gastric pH may reduce its dissolution.[6] This leads to decreased absorption and can result in subtherapeutic thyroid hormone levels.[7][10][15]

-

Management: Levothyroxine should be administered at least 4 hours apart from calcium carbonate supplements.[6][15]

Iron Supplements

-

Interaction: Calcium carbonate significantly reduces the absorption of iron, likely through competition for absorption pathways and the formation of insoluble complexes.[4][12]

-

Management: Iron supplements should be taken at least two hours apart from calcium carbonate.[12]

Bisphosphonates

-

Interaction: Oral bisphosphonates (e.g., alendronate, risedronate) have inherently low bioavailability, which is further reduced by the presence of divalent cations like calcium.[16][13]

-

Management: Bisphosphonates should be taken with plain water at least 30-60 minutes before any food, beverages, or other medications, including calcium carbonate.[16]

Experimental Protocols

In Vitro Dissolution Testing (Adapted from USP General Chapter <711>)

This protocol assesses the in vitro dissolution rate of an API in the presence and absence of calcium carbonate.

-

Apparatus: USP Apparatus 2 (Paddle Apparatus).

-

Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid (to simulate gastric fluid). For some studies, a simulated intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer) may also be used.

-

Procedure:

-

Equilibrate the dissolution medium to 37 ± 0.5 °C.

-

Place the API dosage form (tablet or capsule) in the dissolution vessel.

-

In a separate set of experiments, add a specified amount of calcium carbonate to the dissolution vessel along with the API dosage form.

-

Operate the apparatus at a specified rotation speed (e.g., 50 rpm).

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: Plot the percentage of drug dissolved against time for both conditions (with and without calcium carbonate) to compare the dissolution profiles.

Drug-Excipient Compatibility Study (Isothermal Stress Testing)

This protocol evaluates the chemical stability of an API in the presence of calcium carbonate under accelerated conditions.

-

Sample Preparation:

-

Prepare binary mixtures of the API and calcium carbonate, typically in a 1:1 ratio by weight.

-

Prepare a physical mixture by gentle blending.

-

For stressed conditions, add a small amount of water (e.g., 5% w/w) to the binary mixture to simulate high humidity.

-

Prepare samples of the pure API and pure calcium carbonate as controls.

-

-

Storage Conditions: Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a specified period (e.g., 4 weeks), as per ICH guidelines.[2][14]

-

Analytical Testing: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using the following techniques:

-

High-Performance Liquid Chromatography (HPLC): To quantify the remaining API and detect the formation of any degradation products.

-

Differential Scanning Calorimetry (DSC): To observe changes in melting point, enthalpy, or the appearance of new thermal events, which can indicate an interaction.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the characteristic vibrational bands of the API, suggesting chemical interaction.

-

-

Data Analysis: Compare the analytical data of the binary mixtures with the control samples to identify any signs of incompatibility.

In Vitro Caco-2 Permeability Assay

This assay assesses the potential of calcium carbonate to affect the intestinal permeability of an API using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the API solution to the apical (donor) side of the monolayer.

-

In a parallel experiment, add the API solution containing a suspension of calcium carbonate to the apical side.

-

At specified time intervals, collect samples from the basolateral (receiver) side.

-

Analyze the concentration of the API in the receiver samples using a sensitive analytical method like LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the API in the presence and absence of calcium carbonate. A significant reduction in the Papp value in the presence of calcium carbonate suggests an interaction that reduces intestinal absorption.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Chelation interaction between a fluoroquinolone and calcium ions.

Caption: Levothyroxine absorption via OATP and interference by calcium.

Experimental Workflows

Caption: Workflow for a drug-excipient compatibility study.

Conclusion

The interaction between calcium carbonate and common pharmaceutical APIs is a critical consideration in drug development and clinical practice. The primary mechanisms of chelation and increased gastric pH can significantly reduce the bioavailability of several important drugs, potentially leading to therapeutic failure. A thorough understanding of these interactions, facilitated by the experimental protocols outlined in this guide, is essential for formulating robust drug products and providing appropriate guidance to patients and healthcare professionals. By separating the administration times of calcium carbonate and susceptible APIs, these negative interactions can be effectively managed. The visualizations provided offer a clear framework for understanding the underlying mechanisms and the necessary experimental workflows to ensure drug safety and efficacy.

References

- 1. spin.atomicobject.com [spin.atomicobject.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Graphviz [graphviz.org]

- 4. Factors Affecting Gastrointestinal Absorption of Levothyroxine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worthe-it.co.za [worthe-it.co.za]

- 6. Drug excipient Compatibility | PDF [slideshare.net]

- 7. Role of megalin (gp330) in transcytosis of thyroglobulin by thyroid cells. A novel function in the control of thyroid hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sketchviz.com [sketchviz.com]

- 10. medium.com [medium.com]

- 11. scispace.com [scispace.com]

- 12. medicationsandnutrition.com [medicationsandnutrition.com]

- 13. Megalin in thyroid physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 15. GraphViz Examples and Tutorial [graphs.grevian.org]

- 16. youtube.com [youtube.com]

exploring the different polymorphs of calcium carbonate for drug delivery

An In-depth Technical Guide to the Polymorphs of Calcium Carbonate for Drug Delivery

Introduction

Calcium carbonate (CaCO3), a ubiquitous and biocompatible inorganic material, has garnered significant attention in the field of drug delivery. Its appeal stems from its low cost, biodegradability, excellent biocompatibility, and pH-sensitive nature, which allows for targeted drug release in acidic environments such as tumors or intracellular compartments.[1][2][3] CaCO3 exists in several polymorphic forms, most notably calcite, aragonite, and vaterite, as well as an amorphous phase (amorphous calcium carbonate, ACC).[1] Each polymorph possesses distinct physicochemical properties, including stability, porosity, and surface area, which critically influence its suitability as a drug carrier.[4][5] This guide provides a comprehensive exploration of the different polymorphs of calcium carbonate for drug delivery applications, detailing their synthesis, drug loading and release mechanisms, and biocompatibility, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Properties of Calcium Carbonate Polymorphs

The choice of a specific calcium carbonate polymorph for a drug delivery system is dictated by its unique properties. The following table summarizes the key characteristics of the four main forms of CaCO3.

| Property | Calcite | Aragonite | Vaterite | Amorphous Calcium Carbonate (ACC) |

| Crystal System | Trigonal[6] | Orthorhombic[6] | Hexagonal[6] | Amorphous (no long-range order)[7] |

| Thermodynamic Stability | Most stable[4] | Metastable (less stable than calcite)[8] | Least stable crystalline form[4][9] | Highly unstable, readily crystallizes[7][10] |

| Porosity & Surface Area | Generally non-porous, low surface area | Can exhibit some porosity[8] | Highly porous, high surface area[11][12][13] | Can be highly porous[7] |

| Biocompatibility | Excellent[5][14] | Excellent[8][15][16] | Excellent[12][17] | Excellent[10] |

| pH-Sensitivity | Dissolves in acidic pH[18] | Dissolves in acidic pH[8][19] | Dissolves readily in acidic pH[4][9][12] | Most sensitive to acidic pH, dissolves rapidly[10] |

| Drug Loading Potential | Primarily surface adsorption[14] | Surface adsorption and potential for encapsulation[8] | High loading capacity via co-precipitation and adsorption into pores[11][12][17] | High loading capacity, particularly for poorly soluble drugs[7] |

Synthesis of Calcium Carbonate Polymorphs

The synthesis of a specific polymorph of calcium carbonate can be controlled by modulating reaction conditions such as temperature, pH, and the presence of additives.[20]

Experimental Protocols

1. Synthesis of Vaterite Nanoparticles

This protocol is adapted from a systematic study on preparing porous vaterite particles.[4]

-

Materials: Calcium chloride (CaCl2), sodium carbonate (Na2CO3), ethylene (B1197577) glycol.

-

Procedure:

-

Prepare aqueous solutions of CaCl2 and Na2CO3 at desired concentrations (e.g., 0.1 M to 1 M).

-

Add ethylene glycol to the CaCl2 solution at a specific concentration to act as a stabilizer and control particle size.

-

Rapidly mix the CaCl2 solution (containing ethylene glycol) with an equal volume of the Na2CO3 solution under vigorous stirring at room temperature.

-

Continue stirring for a defined period (e.g., 30 minutes) to allow for particle formation.

-

Collect the resulting precipitate by centrifugation (e.g., 5000 rpm for 5 minutes).

-

Wash the particles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and by-products.

-

Dry the vaterite nanoparticles, for instance, in an oven at 60°C.

-

2. Synthesis of Aragonite Nanocrystals from Cockle Shells

This protocol describes a top-down approach to synthesize aragonite nanocrystals from a natural source.[21][22]

-

Materials: Cockle shells, deionized water, dodecyl dimethyl betaine (B1666868) (BS-12) as a surfactant.

-

Procedure:

-

Clean cockle shells thoroughly to remove any organic matter and debris.

-

Boil the shells, then dry them in an oven (e.g., at 50°C for several days).[21]

-

Grind the dried shells into a fine powder and sieve to obtain micron-sized particles.

-

Disperse the micron-sized aragonite powder in deionized water.

-

Add the surfactant BS-12 to the suspension.

-

Stir the mixture vigorously at an elevated temperature (e.g., 80°C) for a specified time (e.g., 90 minutes) to facilitate the breakdown of micron-sized particles into nanocrystals.[22]

-

Collect the nanocrystals by centrifugation, wash with deionized water, and dry.

-

3. Synthesis of Amorphous Calcium Carbonate (ACC) Nanoparticles

This protocol describes a facile method for preparing ACC nanoparticles.[23]

-

Materials: Calcium chloride (CaCl2), ammonium (B1175870) carbonate ((NH4)2CO3), ethanol.

-

Procedure:

-

Prepare a solution of CaCl2 in ethanol.

-

Prepare a separate solution of (NH4)2CO3 in a mixture of ethanol and water.

-

Rapidly inject the (NH4)2CO3 solution into the CaCl2 solution under vigorous stirring.

-

The reaction proceeds quickly, leading to the precipitation of ACC nanoparticles.

-

Collect the nanoparticles by centrifugation.

-

Wash the particles with ethanol to remove residual reactants.

-

Dry the ACC nanoparticles under vacuum. It is crucial to handle ACC in a non-aqueous environment to prevent its rapid transformation into crystalline forms.[23]

-

Drug Loading and Release

Drugs can be incorporated into calcium carbonate particles through two primary methods: co-precipitation and physical adsorption.[11] In the co-precipitation method, the drug is present in the reaction mixture during the synthesis of the CaCO3 particles and becomes entrapped within the crystal lattice or pores as the particles form.[11] This method generally leads to higher loading capacities, especially for vaterite. For physical adsorption , pre-synthesized CaCO3 particles are incubated in a solution containing the drug, which then diffuses into the porous structure or adsorbs onto the surface.[11]

Drug release from CaCO3 carriers is predominantly triggered by a decrease in pH.[2][24] In acidic environments, such as those found in tumor tissues or endosomes, the calcium carbonate matrix dissolves, leading to the release of the encapsulated drug.[9][18] The porous structure of vaterite also allows for a sustained release profile, as the drug gradually diffuses out of the pores.[9][12] The transformation of metastable vaterite and ACC into the more stable calcite form can also trigger drug release.[9]

Quantitative Data on Drug Delivery Performance

The following table presents a summary of quantitative data from various studies on drug delivery using different CaCO3 polymorphs.